molecular formula C13H18F2N2 B13179417 N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine

Cat. No.: B13179417
M. Wt: 240.29 g/mol
InChI Key: WZPWHXODOIPEGE-UHFFFAOYSA-N
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Description

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine is a synthetic organic compound characterized by the presence of a cyclopropane ring, an amino group, and difluoropropyl and benzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropyl halide.

    Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
  • N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide
  • N-(3-Amino-2,2-difluoropropyl)-2,2-dimethylpropanamide

Uniqueness

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H18F2N2

Molecular Weight

240.29 g/mol

IUPAC Name

N'-benzyl-N'-cyclopropyl-2,2-difluoropropane-1,3-diamine

InChI

InChI=1S/C13H18F2N2/c14-13(15,9-16)10-17(12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,16H2

InChI Key

WZPWHXODOIPEGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)CC(CN)(F)F

Origin of Product

United States

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